N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a fluorophenyl group, and a pyrazolo[3,4-d]pyrimidin-4-yl group. These groups are connected by a thioacetamide linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidine ring, the introduction of the ethoxy and fluorophenyl groups, and the formation of the thioacetamide linkage .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrazolo[3,4-d]pyrimidine ring. The presence of the ethoxy and fluorophenyl groups could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the ethoxy group might be susceptible to hydrolysis, while the fluorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the nature of its functional groups and its overall molecular structure .Scientific Research Applications
- Design and Synthesis : A series of novel diphenyl-1H-pyrazole derivatives were synthesized, with the goal of identifying potent insecticides that target the RyR .
Antidiabetic Agent (Empagliflozin) Synthesis
While not directly related to the insecticidal properties, it’s interesting to note that the compound is a key intermediate in the synthesis of empagliflozin, an antidiabetic agent. Empagliflozin is used to treat type 2 diabetes by inhibiting sodium-glucose cotransporter 2 (SGLT2) in the kidneys, leading to increased glucose excretion in urine .
Fluorescent Probe Development
Although not widely studied, the compound’s thionated derivative, thieno[3,4-d]pyrimidin-4(3H)-thione, has been investigated as a nonfluorescent probe. It absorbs near-visible radiation more efficiently than its fluorescent counterpart, thieno[3,4-d]pyrimidin-4(1H)-one. This property makes it potentially useful for DNA and RNA studies .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-2-29-17-9-5-15(6-10-17)26-19(28)12-30-21-18-11-25-27(20(18)23-13-24-21)16-7-3-14(22)4-8-16/h3-11,13H,2,12H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSPQUWTGMJZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide |
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